molecular formula C19H28N4O4 B8631470 Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester CAS No. 134162-75-7

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester

Cat. No.: B8631470
CAS No.: 134162-75-7
M. Wt: 376.4 g/mol
InChI Key: PSHZQRZEYXRJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134162-75-7

Molecular Formula

C19H28N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2-(4-azidobutyl)-2-(3-pyridin-3-ylpropyl)propanedioate

InChI

InChI=1S/C19H28N4O4/c1-3-26-17(24)19(18(25)27-4-2,11-5-6-14-22-23-20)12-7-9-16-10-8-13-21-15-16/h8,10,13,15H,3-7,9,11-12,14H2,1-2H3

InChI Key

PSHZQRZEYXRJSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCN=[N+]=[N-])(CCCC1=CN=CC=C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 63.34 g (0.23 mole) of diethyl [3-(3-pyridyl)propyl]-malonate in 1.1 l dimethylformamide is added in small portions 9.91 g (0.25 mole) of sodium hydride as a 60% dispersion in oil. After stirring at room temperature for 0.5 h, 28 ml (0.23 mole) of 1-bromo-4-chlorobutane is added and then heated to 60° for 10 h. Then 68.26 g (0.46 mole) sodium iodide is added followed by 44.44 g (0.68 mole) sodium azide and 9.0 g crown ether 18-Crown-6. The reaction mixture is heated for 15 h at 60°, is then cooled and poured on ice. The mixture is then extracted with ether (4×500 ml). Combined organic extracts are extracted with 1N hydrochloric acid (1×200 ml, 2×100 ml). Combined aqueous extract is adjusted to pH 8 by addition of solid sodium bicarbonate and then extracted with ether (3×300 ml). Combined organic extracts are washed with water (3×100 ml), brine (1×300 ml), dried (MgSO4), filtered and evaporated to dryness to give diethyl [4-azidobutyl][3-(3-pyridyl)propyl]-malonate as an oil.
Name
diethyl [3-(3-pyridyl)propyl]-malonate
Quantity
63.34 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
68.26 g
Type
reactant
Reaction Step Three
Quantity
44.44 g
Type
reactant
Reaction Step Four
[Compound]
Name
crown ether
Quantity
9 g
Type
reactant
Reaction Step Five

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